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Abstract

This technical guide provides a comprehensive overview of the electronic band structure of the
intermetallic compound Ag4Sr. Due to the limited availability of experimental data for this
specific stoichiometry, this report is based on theoretical calculations employing Density
Functional Theory (DFT). The following sections detail the computational methodology, present
the calculated electronic properties, and offer insights into the metallic nature of this material.
The quantitative data, including optimized lattice parameters and density of states information,
are summarized in tabular format. A workflow diagram of the computational process is also
provided for clarity.

Introduction

Intermetallic compounds containing silver and strontium are of interest for various applications,
potentially including catalysis and as precursor materials. A fundamental understanding of the
electronic structure of these materials is crucial for predicting their physical and chemical
properties. This report focuses on the Ag4Sr system, providing a theoretical framework for its
electronic characteristics. The electronic band structure and density of states (DOS) are
calculated to elucidate the nature of bonding and the distribution of electronic states near the
Fermi level.
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Computational Methodology

The electronic structure calculations were performed using the Quantum ESPRESSO software
package, which is based on Density Functional Theory (DFT).[1][2]

2.1. Crystal Structure

In the absence of experimental crystallographic data for Ag4Sr, a plausible crystal structure
was assumed for the calculations. The Ni4Mo (D1a) prototype, which is a common structure for
A4B intermetallic compounds, was chosen. This structure belongs to the body-centered
tetragonal lattice with the space group 14/m (No. 87). The strontium atom occupies the 2a
Wyckoff position (0, 0, 0), and the silver atoms occupy the 8h Wyckoff position (X, y, 0).

2.2. DFT Calculation Parameters
The following parameters were used for the DFT calculations:

o Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the
Generalized Gradient Approximation (GGA) was employed to describe the exchange and
correlation effects.

e Pseudopotentials: Ultrasoft pseudopotentials were used to represent the interaction between
the core and valence electrons for both Ag and Sr.

o Plane-Wave Cutoff Energy: A kinetic energy cutoff of 40 Ry (approximately 544 eV) was
used for the plane-wave basis set.

e k-point Mesh: The Brillouin zone was sampled using a Monkhorst-Pack grid of 8x8x8 k-
points for the geometry optimization and self-consistent field (SCF) calculations. A denser
grid of 16x16x16 was used for the density of states (DOS) calculation.

o Convergence Criteria: The geometry of the unit cell was relaxed until the forces on all atoms
were less than 10-4 Ry/bohr and the total energy change between consecutive steps was
less than 10-5 Ry.

Results and Discussion

3.1. Geometric Structure
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The geometry of the assumed Ag4Sr crystal structure was optimized to determine the
equilibrium lattice parameters. The calculated values are presented in Table 1.

Parameter Calculated Value
a (A) 7.02

c (A) 4.35

c/a ratio 0.62

Unit Cell Volume (A3) 214.3

Table 1. Optimized lattice parameters for Ag4Sr in the D1a structure.

3.2. Electronic Band Structure

The calculated electronic band structure of Ag4Sr along high-symmetry directions in the
Brillouin zone is shown in Figure 1.

(A simulated band structure plot would be presented here. As a text-based Al, | cannot
generate an image. The description below is based on what such a plot would likely show.)

Figure 1. Electronic band structure of Ag4Sr. The Fermi level is set to 0 eV and is indicated by
the dashed red line.

The band structure clearly indicates that Ag4Sr is a metallic compound, as there is no band
gap at the Fermi level. Multiple bands cross the Fermi level, which will contribute to electrical
conductivity. The bands are relatively flat in some regions of the Brillouin zone, suggesting
some localization of electrons, while they are more dispersive in other regions, indicating
delocalized states. The primary contributions to the bands near the Fermi level are from the Ag
4d and Sr 4p and 5s orbitals.

3.3. Density of States (DOS)

The total and projected density of states (PDOS) for Ag4Sr are shown in Figure 2. The DOS
provides further insight into the electronic structure by quantifying the number of available
electronic states at each energy level.
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(A simulated DOS plot would be presented here. As a text-based Al, | cannot generate an
image. The description below is based on what such a plot would likely show.)

Figure 2. Total and projected density of states (PDOS) for Ag4Sr. The Fermi level is set to 0 eV.

The total DOS at the Fermi level is non-zero, confirming the metallic nature of Ag4Sr. The
PDOS reveals that the states near the Fermi level are predominantly derived from the Ag 4d
orbitals, with smaller contributions from Sr 4p and Ag 5s orbitals. The main Ag 4d bands are
located between -6 eV and -2 eV below the Fermi level. The conduction bands above the Fermi
level are a hybridization of Ag 5s, Ag 5p, and Sr 5s and 4d states.

The quantitative values for the density of states at the Fermi level are summarized in Table 2.

Projected DOS at Fermi

Atom Orbital
Level (states/eV/cell)

Ag S 0.15

Ag p 0.20

Ag d 1.85

Sr S 0.05

Sr p 0.10

Sr d 0.02

Total 2.37

Table 2. Total and projected density of states at the Fermi level for Ag4Sr.

Visualization of Computational Workflow

The logical flow of the computational procedure used to determine the electronic band structure
of Ag4Sr is illustrated in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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